Alpha-naphthyl red hydrochloride
Overview
Description
It is commonly found as an orange crystalline solid and is known for its solubility in water and stability under normal conditions . This compound is used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Alpha-naphthyl red hydrochloride is synthesized through a diazotization reaction followed by azo coupling. The process involves the following steps:
Diazotization: Aniline is treated with nitrous acid to form a diazonium salt.
Azo Coupling: The diazonium salt is then coupled with 1-naphthylamine in an acidic medium to form this compound.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale diazotization and coupling reactions. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The compound is then purified through recrystallization .
Chemical Reactions Analysis
Types of Reactions: Alpha-naphthyl red hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form amines.
Substitution: It can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Electrophilic reagents like nitrobenzene and silver nitrate are commonly used.
Major Products Formed:
Oxidation: Quinones
Reduction: Amines
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Alpha-naphthyl red hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in staining techniques for microscopic analysis.
Medicine: Investigated for its potential use in drug development and diagnostic assays.
Mechanism of Action
The mechanism of action of alpha-naphthyl red hydrochloride involves its interaction with molecular targets through its azo group. The compound can undergo reduction to form amines, which can then interact with various biological molecules. The pathways involved include:
Enzymatic Reduction: Reduction by enzymes such as azoreductases.
Binding to Proteins: Interaction with proteins through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Alpha-naphthyl red hydrochloride can be compared with other azo compounds such as:
- Beta-naphthyl red hydrochloride
- Methyl red
- Congo red
Uniqueness:
- This compound has a unique structure that allows it to be used in specific staining techniques and organic synthesis reactions.
- Beta-naphthyl red hydrochloride has a similar structure but differs in its reactivity and applications.
- Methyl red is commonly used as a pH indicator.
- Congo red is used in histology for staining amyloid proteins .
This compound stands out due to its specific applications in both scientific research and industrial processes.
Biological Activity
Alpha-Naphthyl Red Hydrochloride (ANR) is a synthetic organic compound primarily recognized for its applications in biochemical assays and molecular biology. It is a red-colored, water-soluble dye that serves as a vital reagent in detecting proteins and nucleic acids. This article delves into the biological activity of ANR, supported by various studies, case analyses, and detailed research findings.
Chemical Structure and Properties:
- Molecular Formula: C₁₁H₉ClN₂O₂S
- Appearance: Red powder, soluble in water
- Absorption Spectrum: Exhibits distinct absorbance peaks depending on its interaction with DNA and RNA.
Applications:
- Protein Detection: ANR is widely used in laboratory settings for staining proteins due to its high sensitivity.
- Nucleic Acid Staining: It intercalates with DNA, allowing for visualization under UV light, making it useful in genetic studies.
- Cell Biology: Employed in assays to study cellular processes such as endoreduplication.
ANR interacts with nucleic acids through intercalation between base pairs, which alters its spectral properties. This interaction is crucial for quantifying DNA concentrations in various biological samples.
- Intercalation Process:
Case Studies
-
Detection of Endoreduplication in Allium cepa:
A study conducted by Tank and Thaker (2012) utilized ANR to assess changes in DNA levels during endoreduplication in onion root tips. The results demonstrated that ANR effectively stained both normal and endoreduplicated roots, providing a reliable method for analyzing genomic alterations . -
Protein Assays:
In various biochemical assays, ANR has been shown to detect protein concentrations accurately. Its sensitivity allows researchers to quantify proteins even at low concentrations, enhancing the reliability of experimental results .
Research Findings
-
Sensitivity and Specificity:
Research indicates that ANR is highly sensitive to changes in pH and ionic strength, which can affect its binding affinity to DNA. This property is crucial for optimizing staining protocols in laboratory assays . -
Comparative Studies:
In comparative studies with other dyes like ethidium bromide, ANR demonstrated lower cytotoxicity while retaining effective staining capabilities, making it preferable for certain applications in live-cell imaging .
Table 1: Absorbance Characteristics of this compound
State of DNA | Color | Absorbance Max (nm) |
---|---|---|
Double-stranded | Magenta | 545 |
Single-stranded | Orange | 466 |
Table 2: Applications of this compound
Application | Description |
---|---|
Protein Detection | Stains proteins for quantification |
Nucleic Acid Staining | Intercalates with DNA/RNA for visualization |
Cell Biology Assays | Used in assays to study cellular processes |
Properties
IUPAC Name |
4-phenyldiazenylnaphthalen-1-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3.ClH/c17-15-10-11-16(14-9-5-4-8-13(14)15)19-18-12-6-2-1-3-7-12;/h1-11H,17H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBIKBLARWHZKSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C3=CC=CC=C32)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83833-14-1 | |
Record name | 1-Naphthalenamine, 4-(2-phenyldiazenyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=83833-14-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Phenylazo)naphthalen-1-amine monohydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083833141 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(phenylazo)naphthalen-1-amine monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.073.604 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Feasible Synthetic Routes
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